molecular formula C11H24N2O7 B12298296 2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol

2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B12298296
M. Wt: 296.32 g/mol
InChI Key: TUBPSFQENHCYBW-UHFFFAOYSA-N
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Description

L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) is a compound formed by the combination of L-Glutamic acid and 2,2’,2’'-nitrilotris[ethanol] in a 1:1 molar ratio. This compound is known for its surfactant properties and is commonly used in various industrial and personal care applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) typically involves the reaction of L-Glutamic acid with 2,2’,2’'-nitrilotris[ethanol] under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction mixture is then subjected to purification processes to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .

Scientific Research Applications

L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1) involves its interaction with various molecular targets and pathways. The compound acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of other substances. It can also interact with cellular membranes, affecting their permeability and stability .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2’,2’'-nitrilotris[ethanol] (1:1)
  • Triethanolamine lauroyl glutamate
  • Lauryl glutamate TEA Salt

Uniqueness

L-Glutamic acid, compd. with 2,2’,2’‘-nitrilotris[ethanol] (1:1) is unique due to its specific combination of L-Glutamic acid and 2,2’,2’'-nitrilotris[ethanol], which imparts distinct surfactant properties. This combination allows it to be used in a wide range of applications, from personal care products to industrial formulations .

Properties

IUPAC Name

2-aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.C5H9NO4/c8-4-1-7(2-5-9)3-6-10;6-3(5(9)10)1-2-4(7)8/h8-10H,1-6H2;3H,1-2,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBPSFQENHCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.C(CO)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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